Swinholide C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

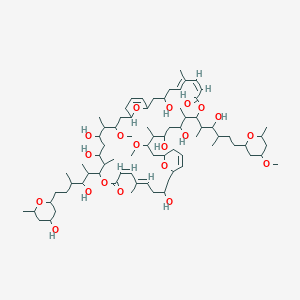

Swinholide C is a natural product that was first isolated from the marine sponge Theonella swinhoei in 1994. It is a potent cytotoxic agent that has attracted significant attention from the scientific community due to its potential as an anti-cancer drug. Swinholide C has a unique structure that makes it an attractive target for chemical synthesis and biological investigation.

Wissenschaftliche Forschungsanwendungen

1. Advancements in Synthesis Techniques

Swinholide C, a variant of swinholide A, is notable for its complex structure, challenging synthesis, and potential biological activities. Shin, Hong, and Krische (2016) reported a significant advancement in the synthesis of swinholide A, demonstrating a more efficient method involving diverse hydrogen-mediated C-C couplings. This breakthrough could be applicable to the synthesis of Swinholide C and related compounds, offering a more streamlined approach for laboratory production (Shin, Hong, & Krische, 2016).

2. Application in Natural Product Discovery

A novel NMR-based machine learning tool, Small Molecule Accurate Recognition Technology (SMART 2.0), was applied by Reher et al. (2020) for the accelerated discovery and characterization of new natural products, including swinholide variants. This technology demonstrates the potential for rapid identification and analysis of Swinholide C and related compounds, facilitating their study and application in various scientific fields (Reher et al., 2020).

3. Discovery in Marine Cyanobacteria

Andrianasolo et al. (2005) isolated swinholide A and related compounds from marine cyanobacteria, highlighting the natural occurrence and potential biomedical significance of these substances. This discovery opens avenues for further research into Swinholide C's natural sources and its potential applications in biomedicine (Andrianasolo et al., 2005).

4. Insight into Actin-Binding Mechanism

The structural basis of swinholide A binding to actin, as detailed by Klenchin et al. (2005), provides important insights into the mode of action of Swinholide C. Understanding how these compounds interact with actin could lead to the development of novel therapeutic agents targeting the actin cytoskeleton (Klenchin et al., 2005).

5. Biosynthesis Gene Cluster Analysis

Humisto et al. (2017) identified the swinholide biosynthesis gene cluster in a terrestrial cyanobacterium, shedding light on the genetic mechanisms underlying the production of swinholide compounds. This discovery could facilitate the genetic engineering of organisms for the production of Swinholide C (Humisto et al., 2017).

Eigenschaften

CAS-Nummer |

132923-51-4 |

|---|---|

Produktname |

Swinholide C |

Molekularformel |

C77H130O20 |

Molekulargewicht |

1375.8 g/mol |

IUPAC-Name |

(5E,7Z,27E,29Z)-3,13,15,25,35,37-hexahydroxy-11-[3-hydroxy-6-(4-hydroxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-33-[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione |

InChI |

InChI=1S/C77H130O20/c1-44-22-28-56(78)36-59-19-17-21-62(95-59)41-71(91-15)51(8)67(82)43-69(84)53(10)77(55(12)75(88)47(4)27-31-64-39-65(89-13)35-49(6)93-64)97-73(86)33-25-45(2)23-29-57(79)37-60-18-16-20-61(94-60)40-70(90-14)50(7)66(81)42-68(83)52(9)76(96-72(85)32-24-44)54(11)74(87)46(3)26-30-63-38-58(80)34-48(5)92-63/h16-19,22-25,32-33,46-71,74-84,87-88H,20-21,26-31,34-43H2,1-15H3/b32-24-,33-25-,44-22+,45-23+ |

InChI-Schlüssel |

KHVNUSQFQXCPIZ-IWYVOTITSA-N |

Isomerische SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(C/C=C(/C=C\C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(C/C=C(/C=C\C(=O)O2)\C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)\C)O)OC)C)O)O)C)O)O |

SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)O |

Kanonische SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)O |

Synonyme |

swinholide C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)

![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)

![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)

![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)

![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)

![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)